molecular formula C13H11NO4 B1347439 3-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 298686-55-2

3-[(2-Methyl-3-furoyl)amino]benzoic acid

Cat. No.: B1347439
CAS No.: 298686-55-2
M. Wt: 245.23 g/mol
InChI Key: ROJXTCDVXKNYKB-UHFFFAOYSA-N
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Description

3-[(2-Methyl-3-furoyl)amino]benzoic acid is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of a furoyl group attached to an amino benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methyl-3-furoyl)amino]benzoic acid typically involves the reaction of 2-methyl-3-furoic acid with 3-aminobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.

Types of Reactions:

    Oxidation: The furoyl group in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Methyl-3-furoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-3-furoyl)amino]benzoic acid involves its interaction with specific molecular targets. The furoyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The amino benzoic acid moiety can also interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

  • 2-[(2-Methyl-3-furoyl)amino]benzoic acid
  • 3-[(2-Methyl-3-furoyl)amino]benzoic acid derivatives

Comparison: this compound is unique due to the specific positioning of the furoyl and amino groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-11(5-6-18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJXTCDVXKNYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354663
Record name 3-[(2-methyl-3-furoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298686-55-2
Record name 3-[(2-methyl-3-furoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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